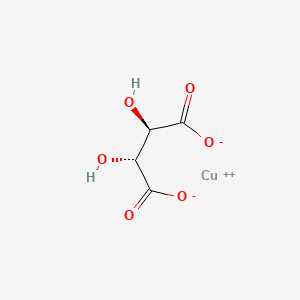
Cobre(II) (2R,3R)-2,3-dihidroxisuccinato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) (2R,3R)-2,3-dihydroxysuccinate, also known as cupric tartrate, is an organic copper compound. It is a coordination complex where copper(II) ions are chelated by (2R,3R)-2,3-dihydroxysuccinate ligands. This compound is known for its bright blue color and is used in various applications, including catalysis and electroplating .
Aplicaciones Científicas De Investigación
Copper(II) (2R,3R)-2,3-dihydroxysuccinate has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and electrochemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in copper transport and metabolism.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in diseases related to copper metabolism.
Industry: Utilized in electroplating processes and as a catalyst in various industrial reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(II) (2R,3R)-2,3-dihydroxysuccinate can be synthesized by reacting copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with (2R,3R)-2,3-dihydroxysuccinic acid in an aqueous solution. The reaction typically involves dissolving the copper(II) salt in water and then adding the dihydroxysuccinic acid under stirring. The mixture is then heated to promote the formation of the complex, followed by cooling to precipitate the product .
Industrial Production Methods: Industrial production of copper(II) (2R,3R)-2,3-dihydroxysuccinate follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The product is then filtered, washed, and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Copper(II) (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The copper(II) center can be oxidized to copper(III) under specific conditions.
Reduction: The copper(II) center can be reduced to copper(I) using reducing agents like ascorbic acid.
Substitution: Ligands in the complex can be substituted with other ligands, such as ammonia or ethylenediamine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Ascorbic acid or sodium borohydride.
Substitution: Ammonia or ethylenediamine in aqueous or alcoholic solutions.
Major Products:
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: New copper(II) complexes with different ligands.
Mecanismo De Acción
The mechanism of action of copper(II) (2R,3R)-2,3-dihydroxysuccinate involves the coordination of copper(II) ions with the dihydroxysuccinate ligands. This coordination stabilizes the copper(II) ion and facilitates its participation in redox reactions. The compound can interact with various molecular targets, including enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
- Copper(II) tartrate hydrate
- Copper(II) dihydroquercetin
- Copper(II) complexes with Schiff bases
Comparison: Copper(II) (2R,3R)-2,3-dihydroxysuccinate is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. Compared to other copper(II) complexes, it has a higher stability and specific reactivity patterns, making it suitable for specialized applications in catalysis and electroplating .
Propiedades
Número CAS |
815-82-7 |
|---|---|
Fórmula molecular |
C4H12CuO9 |
Peso molecular |
267.68 g/mol |
Nombre IUPAC |
copper;2,3-dihydroxybutanedioic acid;trihydrate |
InChI |
InChI=1S/C4H6O6.Cu.3H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;3*1H2 |
Clave InChI |
OIRRTCAAAGLTKB-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |
SMILES isomérico |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |
SMILES canónico |
C(C(C(=O)O)O)(C(=O)O)O.O.O.O.[Cu] |
Punto de ebullición |
Trihydrate decomposes on heating (USCG, 1999) |
Color/Form |
LIGHT BLUE POWDER |
Densidad |
greater than 1 (USCG, 1999) |
Key on ui other cas no. |
815-82-7 |
Descripción física |
Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals. Light blue powder; [HSDB] Blue-green odorless crystalline powder; [MSDSonline] |
Pictogramas |
Irritant |
Solubilidad |
Green to blue, odorless powder; slightly sol in water; sol in acids, alkali solns. /Trihydrate/ |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


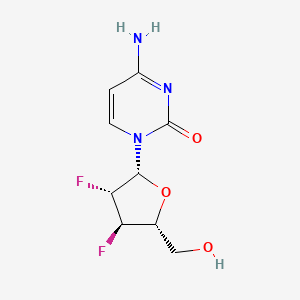
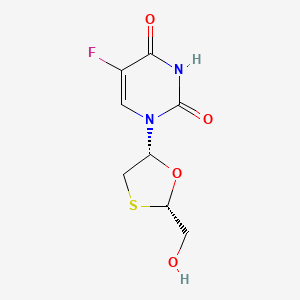
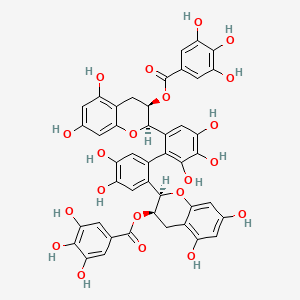



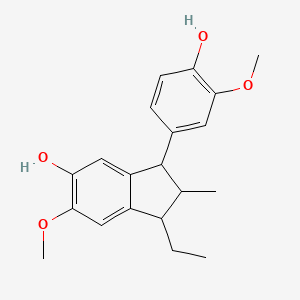

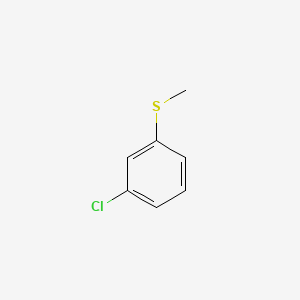
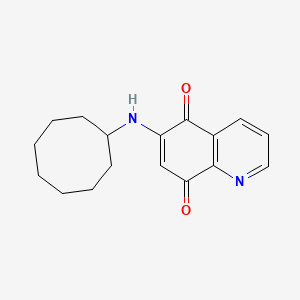
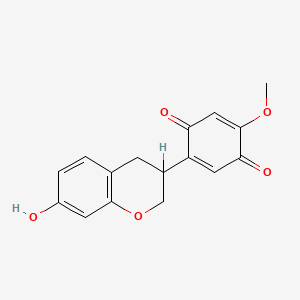
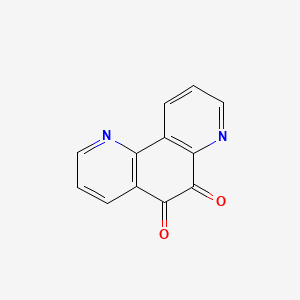
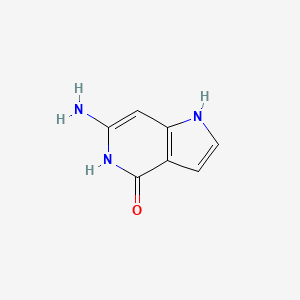
![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-](/img/structure/B1216587.png)
